C12 NBD Phytoceramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

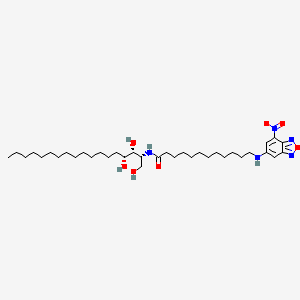

2D Structure

Properties

Molecular Formula |

C36H63N5O7 |

|---|---|

Molecular Weight |

677.9 g/mol |

IUPAC Name |

12-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]-N-[(2R,3R,4R)-1,3,4-trihydroxyoctadecan-2-yl]dodecanamide |

InChI |

InChI=1S/C36H63N5O7/c1-2-3-4-5-6-7-8-9-11-14-17-20-23-33(43)36(45)31(28-42)38-34(44)24-21-18-15-12-10-13-16-19-22-25-37-29-26-30-35(40-48-39-30)32(27-29)41(46)47/h26-27,31,33,36-37,42-43,45H,2-25,28H2,1H3,(H,38,44)/t31-,33-,36-/m1/s1 |

InChI Key |

UDGQTVVIGGXNEN-YCOLFDFNSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@@H]([C@@H](CO)NC(=O)CCCCCCCCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O |

Origin of Product |

United States |

Foundational & Exploratory

C12 NBD Phytoceramide: A Technical Guide for Cellular Biology Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

C12 NBD Phytoceramide is a fluorescently labeled analog of phytoceramide, a crucial sphingolipid involved in a multitude of cellular processes. Its intrinsic fluorescence, conferred by the nitrobenzoxadiazole (NBD) group, allows for the real-time visualization and tracking of ceramide dynamics within living cells. This technical guide provides an in-depth overview of the applications of this compound in cell biology, with a focus on its utility in studying lipid trafficking, metabolism, and its role in signaling pathways such as apoptosis. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective implementation in research and drug development.

Introduction to this compound

This compound is a synthetic sphingolipid where the fatty acid chain is linked to the NBD fluorophore. This fluorescent tag allows for its detection using fluorescence microscopy. It serves as a valuable tool to investigate the subcellular localization and metabolism of ceramides. Upon introduction to living cells, this compound mimics the behavior of its endogenous counterparts, enabling the study of its transport to various organelles, most notably the Golgi apparatus, and its subsequent metabolism into other sphingolipids like sphingomyelin and glucosylceramide.[1][2] The NBD fluorophore has an excitation maximum of approximately 465 nm and an emission maximum around 535 nm, making it compatible with standard fluorescein filter sets.[3]

Core Applications in Cell Biology

The unique characteristics of this compound make it a versatile probe for a range of cell biology investigations:

-

Ceramide Trafficking and Metabolism: The primary application of this compound is to monitor the intracellular transport pathways of ceramides.[4] It allows for the visualization of ceramide movement between organelles, providing insights into the mechanisms of vesicular and non-vesicular lipid transport.[5]

-

Golgi Apparatus Dynamics and Function: this compound prominently accumulates in the Golgi apparatus, where it is metabolized.[1][6][7] This property makes it an excellent marker for studying the structure, function, and lipid processing capacity of the Golgi complex.[2][3][8]

-

Apoptosis and Cell Signaling: Ceramide is a well-established second messenger in the induction of apoptosis.[9][10][11][12] this compound can be employed to investigate the role of ceramide accumulation and localization in apoptotic signaling cascades.[13]

-

Enzyme Activity Assays: This fluorescent analog serves as a substrate for various enzymes involved in ceramide metabolism, such as ceramidases.[14][15][16][17] This allows for the development of sensitive assays to measure enzyme activity in vitro and in cell lysates.[17]

Quantitative Data Summary

For the effective application of this compound, a summary of its key quantitative parameters is provided below.

Table 1: Spectroscopic Properties

| Property | Value |

| Maximum Excitation Wavelength (λex) | 465 nm[16] |

| Maximum Emission Wavelength (λem) | 525 - 536 nm[3][14] |

Table 2: Typical Experimental Conditions

| Parameter | Recommended Value/Range | Notes |

| Working Concentration | 5 µM[4] | Optimal concentration may vary by cell type and experimental design. |

| Incubation Temperature | 4°C (loading), 37°C (trafficking)[4] | Low temperature allows for plasma membrane loading, while 37°C initiates internalization and transport. |

| Incubation Time | 30 minutes (loading), 30-90 minutes (trafficking)[4] | Time can be adjusted to study different stages of transport and metabolism. |

| Solvent for Stock Solution | Chloroform:Methanol (19:1 v/v)[4] | Prepare a stock solution of approximately 1 mM. |

| Delivery Vehicle | Bovine Serum Albumin (BSA) Complex[4] | Complexation with BSA is recommended for efficient delivery to cells. |

Experimental Protocols

Live-Cell Imaging of Ceramide Trafficking to the Golgi Apparatus

This protocol details the steps for visualizing the uptake and transport of this compound to the Golgi apparatus in living cells.

Materials:

-

This compound

-

Chloroform:Methanol (19:1, v/v)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)

-

Complete cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets for NBD

Methodology:

-

Preparation of this compound-BSA Complex:

-

Prepare a 1 mM stock solution of this compound in chloroform:methanol (19:1 v/v).[4]

-

Evaporate a desired amount of the stock solution to dryness under a stream of nitrogen gas.

-

Resuspend the dried lipid in HBSS/HEPES to a concentration of 5 µM.

-

Add an equimolar concentration of fatty acid-free BSA and vortex to form the complex.[4]

-

-

Cell Labeling:

-

Grow cells to a suitable confluency on glass-bottom dishes or coverslips.

-

Rinse the cells with HBSS/HEPES.

-

Incubate the cells with the 5 µM this compound-BSA complex in HBSS/HEPES for 30 minutes at 4°C. This step allows the fluorescent ceramide to label the plasma membrane.[4]

-

-

Trafficking and Imaging:

-

Wash the cells with ice-cold HBSS/HEPES to remove unbound probe.

-

Add pre-warmed complete cell culture medium and transfer the cells to a 37°C incubator or a heated microscope stage.

-

Incubate for 30-90 minutes to allow for the internalization and transport of the fluorescent ceramide to the Golgi apparatus.[4]

-

Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for NBD (excitation ~465 nm, emission ~535 nm).[3] The Golgi apparatus will appear as a brightly stained perinuclear structure.

-

Caption: Workflow for live-cell imaging of this compound.

Analysis of Ceramide Metabolism by Thin-Layer Chromatography (TLC)

This protocol outlines a method to analyze the metabolic conversion of this compound to its derivatives.

Materials:

-

Cells labeled with this compound (from Protocol 4.1)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

TLC plates (silica gel)

-

TLC developing chamber

-

TLC solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Fluorescence imaging system for TLC plates

Methodology:

-

Cell Lysis and Lipid Extraction:

-

Following incubation at 37°C (Protocol 4.1, step 3), wash the cells with ice-cold PBS.

-

Lyse the cells and extract the total lipids using a standard method such as the Bligh-Dyer extraction (chloroform:methanol:water).

-

-

Thin-Layer Chromatography:

-

Concentrate the lipid extract and spot it onto a silica TLC plate.

-

Develop the TLC plate in a chamber equilibrated with an appropriate solvent system to separate different lipid species.

-

-

Visualization and Quantification:

-

After the solvent front has reached the top of the plate, remove the plate and allow it to air dry.

-

Visualize the fluorescent spots using a fluorescence imager.

-

The relative positions of the spots will correspond to this compound and its metabolic products (e.g., NBD-sphingomyelin, NBD-glucosylceramide).

-

Quantify the fluorescence intensity of each spot to determine the extent of metabolism.[18]

-

Caption: Workflow for analyzing this compound metabolism.

Signaling Pathways and Logical Relationships

Ceramide Trafficking and Metabolism Pathway

This compound is taken up by cells and transported from the plasma membrane to the Golgi apparatus. In the Golgi, it serves as a substrate for sphingomyelin synthase and glucosylceramide synthase, leading to the formation of fluorescent sphingomyelin and glucosylceramide, respectively.[1][5]

References

- 1. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Labeling Golgi with fluorescent ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Ceramide and Apoptosis: Exploring the Enigmatic Connections betwe...: Ingenta Connect [ingentaconnect.com]

- 12. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral and Biological Properties of NBD-Labeled Phytoceramides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties, experimental applications, and signaling pathways associated with NBD-labeled phytoceramides. These fluorescently tagged lipids are invaluable tools for investigating the intricate roles of phytoceramides in cellular processes, offering insights into their metabolism, trafficking, and signaling functions.

Core Spectral Properties of NBD-Labeled Phytoceramides

The fluorescent properties of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore are highly sensitive to its local environment, making NBD-labeled phytoceramides excellent probes for studying membrane dynamics and lipid-protein interactions. The NBD group is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield in hydrophobic environments such as lipid bilayers.

Below is a summary of the key spectral properties of NBD-labeled ceramides in various environments. While specific data for NBD-phytoceramides are limited, the properties of the NBD moiety are largely transferable.

| Compound | Solvent/Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| NBD C6-Ceramide | Methanol | 466 | 536 | Not Reported | Not Reported |

| NBD-labeled lipids | General (hydrophobic) | ~467 | ~538 | Increases in nonpolar environments | Varies with environment |

| NBD-PE | Methanol | 463 | 536 | Not Reported | Not Reported |

Note: The exact spectral characteristics of NBD-phytoceramides can vary depending on the length of the acyl chain, the specific phytosphingosine backbone, and the polarity and viscosity of the surrounding medium. Researchers are encouraged to determine the specific spectral properties for their experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of NBD-labeled phytoceramides in research. The following sections provide protocols for key experimental procedures.

Synthesis of N-((6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-phytosphingosine (C6-NBD-Phytoceramide)

This protocol describes a general method for the N-acylation of phytosphingosine with an NBD-labeled fatty acid.

Materials:

-

Phytosphingosine

-

6-((7-nitro-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid (NBD-hexanoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Activation of NBD-hexanoic acid: Dissolve NBD-hexanoic acid (1.1 equivalents) and DCC (1.1 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the symmetric anhydride.

-

Coupling Reaction: In a separate flask, dissolve phytosphingosine (1 equivalent) and DMAP (0.1 equivalents) in a mixture of anhydrous DCM and anhydrous pyridine.

-

Add the activated NBD-hexanoic acid solution dropwise to the phytosphingosine solution.

-

Allow the reaction to stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). The product, C6-NBD-phytoceramide, will have a different retention factor (Rf) than the starting materials.

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification of C6-NBD-Phytoceramide

Purification of the synthesized C6-NBD-phytoceramide is typically achieved by silica gel column chromatography.

Procedure:

-

Column Preparation: Pack a silica gel column with a suitable non-polar solvent (e.g., chloroform).

-

Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure C6-NBD-phytoceramide.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield the purified C6-NBD-phytoceramide as a fluorescent solid. Store the product at -20°C, protected from light.

Live-Cell Imaging of NBD-Phytoceramide

This protocol outlines a general procedure for labeling and visualizing the subcellular localization of NBD-phytoceramides in living cells using fluorescence microscopy.[1][2]

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

NBD-phytoceramide stock solution (e.g., 1 mM in ethanol or DMSO)

-

Serum-free cell culture medium

-

Bovine Serum Albumin (BSA), defatted

-

Fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~470 nm, Emission: ~540 nm)

Procedure:

-

Preparation of Labeling Solution: Prepare a 1:1 complex of NBD-phytoceramide and defatted BSA. This can be done by drying down the required amount of NBD-phytoceramide from the stock solution under a stream of nitrogen, and then resuspending it in serum-free medium containing defatted BSA. Vortex to facilitate complex formation. The final concentration of the NBD-phytoceramide in the labeling solution is typically in the range of 1-5 µM.

-

Cell Labeling: Wash the cells once with serum-free medium. Replace the medium with the NBD-phytoceramide/BSA complex solution.

-

Incubation: Incubate the cells with the labeling solution at 37°C for a desired period (e.g., 15-60 minutes). The incubation time will depend on the specific experimental goals and the cell type.

-

Washing: After incubation, remove the labeling solution and wash the cells three times with fresh, pre-warmed serum-free medium to remove excess fluorescent probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. For time-lapse imaging, maintain the cells at 37°C on a heated microscope stage.

-

(Optional) Back-Exchange: To specifically visualize internalized NBD-phytoceramide, a "back-exchange" step can be performed. After the initial labeling and washing, incubate the cells with a medium containing a high concentration of defatted BSA (e.g., 1-2%) for a short period (e.g., 10-15 minutes) at 4°C. This will remove the NBD-phytoceramide from the outer leaflet of the plasma membrane.

Signaling Pathways Involving Phytoceramides

Phytoceramides, like their mammalian counterparts, are not merely structural components of membranes but also act as potent signaling molecules involved in various cellular processes, including apoptosis and the unfolded protein response. NBD-labeled phytoceramides can be used to trace the localization and interactions of these lipids within signaling cascades.

Phytoceramide-Induced Apoptosis

Phytoceramides have been shown to be potent inducers of apoptosis, or programmed cell death.[3] This process is often mediated by a cascade of cysteine-aspartic proteases known as caspases.

Caption: Phytoceramide-induced apoptotic signaling cascade.

Phytoceramide and Protein Kinase C ζ (PKCζ) Signaling

Ceramides, including phytoceramides, can directly activate atypical protein kinase C isoforms, such as PKCζ.[4][5] This activation can lead to downstream signaling events that regulate cell growth, differentiation, and apoptosis.

Caption: Phytoceramide activation of the PKCζ signaling pathway.

Phytoceramide and Protein Phosphatase 2A (PP2A) Signaling

Ceramides can also exert their effects by activating protein phosphatases, such as PP2A.[6][7] PP2A can dephosphorylate and inactivate pro-survival kinases, thereby promoting apoptosis.

Caption: Phytoceramide-mediated activation of PP2A signaling.

Experimental Workflow: Synthesis and Cellular Application of NBD-Phytoceramide

The following diagram illustrates a typical workflow for researchers utilizing NBD-labeled phytoceramides, from synthesis to cellular imaging and analysis.

Caption: General workflow for NBD-phytoceramide studies.

References

- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dysregulation of ceramide metabolism causes phytoceramide-dependent induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice [frontiersin.org]

- 6. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to C12 NBD-Phytoceramide: Mechanism of Action and Applications in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C12 NBD-phytoceramide is a vital molecular probe in the field of sphingolipid research. As a fluorescently tagged analog of phytoceramide, it allows for the direct visualization and quantification of ceramide metabolism, transport, and localization within cellular and model membrane systems. This guide provides an in-depth overview of its mechanism of action, summarizing its behavior as a substrate for key metabolic enzymes, its influence on membrane biophysics, and its role in cellular signaling pathways such as apoptosis. Detailed experimental protocols for its application in fluorescence microscopy and chromatography are provided, alongside quantitative data and visual diagrams of relevant biological and experimental workflows to facilitate its effective use in research and development.

Introduction to C12 NBD-Phytoceramide

C12 NBD-phytoceramide is a biologically active derivative of phytosphingosine, a common sphingoid base in yeast, plants, and mammals.[1] It consists of a phytosphingosine backbone N-acylated with a 12-carbon fatty acid (dodecanoic acid). This acyl chain is tagged with the fluorophore nitrobenzoxadiazole (NBD), a small, environmentally sensitive fluorescent group.[1][2] This fluorescent tag allows the molecule to be tracked within cells and membranes.

The key features of C12 NBD-phytoceramide include:

-

Fluorescent Tag: The NBD group provides fluorescent properties (typically excited around 460 nm and emitting around 535 nm), enabling detection by fluorescence microscopy, flow cytometry, and HPLC with a fluorescence detector.[3][4]

-

Cell Permeability: The short-chain (C12) NBD-labeled ceramide is permeable to cell membranes, allowing for the study of its metabolism in live cells.[5]

-

Biological Activity: It mimics natural ceramides and phytoceramides, acting as a substrate for various enzymes in the sphingolipid metabolic pathway and participating in signaling events.[6][7]

Mechanism of Action

Cellular Uptake and Subcellular Localization

Upon introduction to live cells, the cell-permeable C12 NBD-phytoceramide is rapidly incorporated into cellular membranes. Once internalized, fluorescent ceramide analogs are known to readily accumulate in the membranes of the Golgi apparatus, the endoplasmic reticulum, and the nuclear envelope.[5] This distribution allows for the investigation of lipid trafficking pathways between these key organelles.

Role in Sphingolipid Metabolism

C12 NBD-phytoceramide serves as a substrate for several key enzymes involved in sphingolipid metabolism, making it an excellent tool for assaying their activity in vitro and in vivo.

-

Ceramidases: C12 NBD-ceramide is a preferred substrate for alkaline and neutral ceramidases, which hydrolyze it to produce a fluorescent C12 NBD-fatty acid and phytosphingosine.[7] Interestingly, it is a poor substrate for acid ceramidase, providing a degree of specificity in assays.[7] This makes it a sensitive and specific tool for monitoring the activity of neutral and alkaline ceramidases.[7][8]

-

Sphingomyelin Synthase (SMS): In the Golgi apparatus, ceramide is a precursor to sphingomyelin. Fluorescent ceramide analogs can be used to monitor the activity of SMS by quantifying the conversion of NBD-ceramide to NBD-sphingomyelin.[5][9][10]

-

Glucosylceramide Synthase (GCS): C12 NBD-phytoceramide can also be glycosylated by GCS to form glucosylceramide, a key step in the synthesis of complex glycosphingolipids.[9][11] Assays measuring the production of NBD-glucosylceramide are used to determine GCS activity.[9]

-

Ceramide Kinase (CERK): The conversion of NBD-ceramide to NBD-ceramide-1-phosphate can be used to measure the activity of ceramide kinase.[9]

The metabolic processing of C12 NBD-phytoceramide within the cell provides a dynamic view of the sphingolipid network.

Biophysical Effects on Lipid Membranes and Rafts

Ceramides, including phytoceramides, are known to have profound effects on the biophysical properties of cell membranes. They can induce the formation of ceramide-rich gel domains and alter the structure of lipid rafts—sphingomyelin and cholesterol-rich ordered domains that serve as platforms for cell signaling.[12][13]

-

Lipid Raft Modulation: C2-phytoceramide has been shown to disorganize lipid rafts in yeast, an effect dependent on the presence of sterols.[14] It is hypothesized that phytoceramide displaces ergosterol (the yeast equivalent of cholesterol) from these domains.[14] This perturbation of raft integrity can impact cell signaling and membrane trafficking.

-

Domain Stabilization: Long-chain ceramides and phytoceramides can greatly stabilize ordered membrane domains.[15] The additional hydrogen-bonding capability of phytoceramide may contribute to a particularly strong stabilizing effect.[15] While the NBD tag can influence partitioning behavior, these probes are still used to visualize lipid domains, though results must be interpreted with care.[12]

Role in Cell Signaling: Apoptosis

One of the most studied roles of ceramides is as a second messenger in apoptosis (programmed cell death). Synthetic phytoceramides have been shown to induce apoptosis with even greater potency than ceramides in some cell lines.[6][16]

-

Induction of Apoptosis: Exogenous application of C12 ceramide can trigger apoptosis in cells, as measured by increases in active caspase-3, TUNEL staining, and elevated Bax levels.[17] Studies using short-chain phytoceramides (N-acetyl- and N-hexanoylphytoceramide) confirmed their pro-apoptotic activity.[6]

-

Signaling Cascade: Ceramide-induced apoptosis can involve the modulation of MAPK signaling pathways.[3] By using C12 NBD-phytoceramide, researchers can investigate the upstream events and localization of ceramide that lead to the activation of these apoptotic cascades.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of NBD-labeled ceramides in lipid studies.

Table 1: Physicochemical and Fluorescent Properties

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (C12 NBD-Phyto) | C₃₆H₆₃N₅O₇ | [1] |

| Molecular Weight (C12 NBD-Phyto) | 677.9 g/mol | [1] |

| Excitation Wavelength (Ex) | ~451-495 nm | [4][11] |

| Emission Wavelength (Em) | ~496-570 nm | [4][11] |

| Recommended Solvent | Chloroform:Methanol (2:1) |[1] |

Table 2: Enzyme Kinetics and Assay Concentrations

| Parameter | Enzyme | Value | Cell/System Type | Reference |

|---|---|---|---|---|

| Substrate Concentration | Neutral Ceramidase (nCDase) | 20 µM | In vitro assay | [4] |

| Final Concentration | Sphingomyelin Synthase (SMS) | 10 µM | Human Sarcoma Cells | [5] |

| Incubation Time | Sphingomyelin Synthase (SMS) | 30 min at 37°C | Human Sarcoma Cells | [5] |

| Vmax (C12-NBD-Cer) | Alkaline Ceramidase | Much higher than ¹⁴C-Cer | P. aeruginosa | [7] |

| Vmax (C12-NBD-Cer) | Neutral Ceramidase | Much higher than ¹⁴C-Cer | Mouse Liver | [7] |

| Vmax (C12-NBD-Cer) | Acid Ceramidase | Less than half of ¹⁴C-Cer | Horseshoe Crab Plasma | [7] |

| Instillation Dose (in vivo) | C12 Ceramide | 0.1 - 0.5 mg/kg | Mouse Lung |[17] |

Experimental Protocols

Protocol: Cellular Labeling and Fluorescence Microscopy

This protocol describes the visualization of NBD-lipid uptake and distribution in mammalian cells.[18][19][20]

-

Cell Preparation: Plate adherent mammalian cells (e.g., HeLa, C2C12) on glass-bottom dishes or coverslips to achieve 60-80% confluency.[19]

-

NBD-Phytoceramide Preparation: Prepare a stock solution of C12 NBD-phytoceramide (e.g., 1 mM in ethanol). For cell labeling, complex the probe with fatty acid-free Bovine Serum Albumin (BSA). To do this, dry down the required amount of lipid under nitrogen gas, redissolve in a small volume of ethanol, and add it to a BSA solution in PBS or culture medium while vortexing.[9]

-

Cell Labeling: Wash the cells with serum-free medium or a suitable buffer. Add the NBD-phytoceramide/BSA complex to the cells at a final concentration of 5-10 µM.[5] Incubate for 30 minutes at 37°C in the dark.[5][9]

-

Imaging: Wash the cells twice with cold buffer to remove excess probe. Add fresh medium or buffer for imaging.

-

Confocal Microscopy: Visualize the cells using a confocal microscope with a 63x oil or water immersion objective.[19] Use an Argon laser for excitation (e.g., 488 nm) and collect emission between 500-550 nm. Acquire Z-stacks to analyze the three-dimensional distribution of the probe.

Protocol: Analysis of Ceramide Metabolism by HPLC

This protocol allows for the quantification of C12 NBD-phytoceramide and its fluorescent metabolites.[4][9][10]

-

Cell Treatment and Lipid Extraction: Label cells with C12 NBD-phytoceramide as described above. After incubation, wash the cells and scrape them into a tube. Perform a lipid extraction using a chloroform:methanol mixture (e.g., 1:1 or 2:1 v/v).[4][9]

-

Sample Preparation: Centrifuge to separate the phases. Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen gas.

-

HPLC Analysis: Reconstitute the dried lipids in the HPLC mobile phase (e.g., methanol).[9] Inject the sample onto a reverse-phase C8 or C18 column.[4][9][10]

-

Elution Gradient: Separate the lipids using a gradient of methanol and water, both containing a modifier like formic acid and ammonium formate.[4]

-

Mobile Phase A: 0.2% formic acid and 1 mM ammonium formate in water.

-

Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in methanol.

-

Run a gradient from a lower to a higher percentage of Mobile Phase B to elute lipids based on polarity.

-

-

Detection and Quantification: Use an in-line fluorescence detector (Ex: ~460 nm, Em: ~535 nm). Identify peaks corresponding to the C12 NBD-phytoceramide substrate and its metabolites based on retention times of known standards. Quantify by integrating the peak area.[9]

Conclusion

C12 NBD-phytoceramide is a multifaceted tool for lipid research. Its mechanism of action encompasses its role as a metabolic substrate, a modulator of membrane biophysics, and an initiator of cellular signaling pathways. The fluorescent NBD tag provides a robust method for visualization and quantification, enabling detailed studies of sphingolipid dynamics. By employing the protocols and understanding the quantitative data presented in this guide, researchers can effectively leverage C12 NBD-phytoceramide to investigate the complex roles of sphingolipids in health and disease, aiding in the discovery and development of novel therapeutic strategies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic phytoceramides induce apoptosis with higher potency than ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of ceramide N-acyl chain and polar headgroup structure on the properties of ordered lipid domains (lipid rafts) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tryfoundyouth.com [tryfoundyouth.com]

- 17. Ceramide upregulation causes pulmonary cell apoptosis and emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 19. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Fluorescent Ceramide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] Their function as tumor-suppressor lipids has made them and their metabolic pathways attractive targets for therapeutic intervention, particularly in oncology.[1] The study of these non-fluorescent molecules in their native state within the complex cellular milieu presents significant challenges. The advent of fluorescent ceramide analogs has revolutionized the field, providing powerful tools to visualize, track, and quantify ceramide metabolism, trafficking, and signaling in living and fixed cells.

This technical guide provides a comprehensive overview of the biological activity of commonly used fluorescent ceramide analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these probes in their studies. The guide details the differential activities of various analogs, presents quantitative data for comparative analysis, and provides in-depth experimental protocols for their application. Furthermore, it illustrates key ceramide signaling and metabolic pathways, and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes.

Fluorescent Ceramide Analogs: A Comparative Overview

A variety of fluorophores have been conjugated to ceramide to generate fluorescent analogs, with NBD (Nitrobenzoxadiazole) and BODIPY (Boron-dipyrromethene) being the most widely used. The choice of fluorophore, as well as the length of the acyl chain, can significantly influence the biological activity and subcellular distribution of the analog.

-

NBD-Ceramides (e.g., C6-NBD-Ceramide): These analogs are characterized by their environmental sensitivity, with their fluorescence quantum yield being dependent on the polarity of their surroundings. C6-NBD-ceramide is a cell-permeable analog that has been extensively used to study ceramide metabolism and trafficking to the Golgi apparatus.[2]

-

BODIPY-Ceramides (e.g., C5-BODIPY-Ceramide): BODIPY-based probes are known for their high fluorescence quantum yields, sharp emission spectra, and relative insensitivity to solvent polarity. They are generally more photostable than NBD analogs, making them well-suited for long-term imaging studies.[3]

The subcellular localization and metabolic fate of these analogs can differ. For instance, while both NBD- and BODIPY-ceramides are transported to the Golgi, their subsequent trafficking and metabolism into fluorescent sphingomyelin and glucosylceramide can vary depending on the cell type and the specific analog used.

Quantitative Data on Biological Activity

The biological activity of fluorescent ceramide analogs can be quantified to compare their efficacy and potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the cytotoxic effects of these compounds on cancer cell lines.

| Fluorescent Ceramide Analog | Cell Line | IC50 (µM) | Reference |

| C2-Ceramide | HT-29 (Colon Carcinoma) | 13 - 23 | [4] |

| C2-Ceramide | Caco-2 (Colon Carcinoma) | 13 - 23 | [4] |

| C2-Ceramide | HRT-18 (Colon Carcinoma) | 13 - 23 | [4] |

| C6-Ceramide | Caki-2 (Renal Cancer) | 43 | [5] |

| C6-Ceramide | HL-60 (Leukemic Cancer) | 26 | [5] |

| B13 (Ceramide Analog) | Caki-2 (Renal Cancer) | 109 | [5] |

| B13 (Ceramide Analog) | HL-60 (Leukemic Cancer) | 28 | [5] |

| Compound 12 (Thiourea B13 Analog) | Caki-2 (Renal Cancer) | 36 | [6] |

| Compound 12 (Thiourea B13 Analog) | HL-60 (Leukemic Cancer) | 9 | [6] |

| Compound 15 (Thiourea B13 Analog) | Caki-2 (Renal Cancer) | > B13 & C6-Cer | [6] |

| Compound 15 (Thiourea B13 Analog) | HL-60 (Leukemic Cancer) | > B13 & C6-Cer | [6] |

| Compound 16 (Thiourea B13 Analog) | Caki-2 (Renal Cancer) | > B13 & C6-Cer | [6] |

| Compound 16 (Thiourea B13 Analog) | HL-60 (Leukemic Cancer) | > B13 & C6-Cer | [6] |

Key Ceramide Signaling and Metabolic Pathways

Fluorescent ceramide analogs are instrumental in dissecting the complex signaling and metabolic pathways involving ceramide. These pathways are critical regulators of cell fate and represent potential targets for therapeutic intervention.

De Novo Ceramide Synthesis Pathway

This pathway synthesizes ceramide from basic precursors, primarily serine and palmitoyl-CoA, in the endoplasmic reticulum. It is a fundamental process for maintaining cellular ceramide levels.

References

- 1. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Differential sensitivity to short-chain ceramide analogues of human intestinal carcinoma cells grown in tumor spheroids versus monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]

C12 NBD Phytoceramide as a Substrate for Ceramidase Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of C12 NBD Phytoceramide as a fluorescent substrate for measuring ceramidase activity. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies required for the accurate assessment of ceramidase function, a critical aspect of sphingolipid metabolism research and therapeutic development.

Introduction to Ceramidase and this compound

Ceramidases are a class of enzymes that catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic activity is a crucial regulatory point in the sphingolipid metabolic pathway, influencing the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). Given their role in cellular signaling pathways governing cell death, proliferation, and stress responses, ceramidases have emerged as significant targets for drug development in various pathological conditions, including cancer and neurodegenerative diseases.

This compound is a fluorescently labeled analog of phytoceramide, featuring a 12-carbon acyl chain and a nitrobenzoxadiazole (NBD) fluorophore. This substrate is particularly valuable for the sensitive and specific measurement of alkaline and neutral ceramidase activities. The cleavage of the amide bond by ceramidase releases the NBD-labeled fatty acid, which can be readily separated from the unhydrolyzed substrate and quantified, providing a direct measure of enzyme activity. Notably, this compound is a poor substrate for acid ceramidase, allowing for the specific investigation of neutral and alkaline ceramidase activities in mixed enzyme preparations.[1]

Quantitative Analysis of Ceramidase Activity

The kinetic parameters of ceramidase activity, specifically the Michaelis constant (Km) and maximum velocity (Vmax), are critical for characterizing enzyme-substrate interactions and for the screening of potential inhibitors. The following tables summarize the reported kinetic data for alkaline and neutral ceramidases using this compound and its structurally similar analog, C12 NBD Ceramide.

Table 1: Kinetic Parameters for Human Alkaline Ceramidase 3 (ACER3)

| Substrate | Km (μM) | Vmax (pmol/min/mg) |

| D-ribo-C12-NBD-phytoceramide | 15.48 ± 1.248 | 46.94 ± 0.8976 |

Data obtained from studies on overexpressed human ACER3 in yeast microsomes.

Table 2: Kinetic Parameters for Mouse Liver Neutral Ceramidase

| Substrate | Apparent Km (μM) | Apparent Vmax (μmol/min/mg) |

| C12-4-nitrobenzo-2-oxa-1,3-diazole-ceramide | 22.3 | 29.1 |

Data obtained from purified enzyme from the membrane fraction of mouse liver.[2]

These data highlight the utility of C12 NBD ceramide analogs in characterizing the enzymatic properties of different ceramidase isotypes.

Experimental Protocols

Accurate and reproducible measurement of ceramidase activity is paramount. This section provides detailed methodologies for in vitro ceramidase assays using this compound, including protocols for both alkaline and neutral ceramidase activity, followed by methods for product separation and detection.

In Vitro Alkaline Ceramidase (ACER3) Activity Assay

This protocol is adapted from studies on human ACER3 expressed in yeast microsomes.

Materials:

-

Enzyme Source: Microsomes from cells overexpressing ACER3.

-

Substrate: D-ribo-C12-NBD-phytoceramide.

-

Assay Buffer: 25 mM Glycine-NaOH (pH 9.4), 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100.

-

Reaction Termination Solution: Chloroform/Methanol (2:1, v/v).

-

Instrumentation: HPLC system with a fluorescence detector.

Procedure:

-

Substrate Preparation: Disperse D-ribo-C12-NBD-phytoceramide in the assay buffer by water bath sonication to the desired concentrations (e.g., a range from 2.5 to 400 μM for kinetic studies).

-

Enzyme Preparation: Prepare membrane homogenates containing the ceramidase activity. The protein concentration should be determined using a standard protein assay.

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine 0.5 to 2 μg of membrane protein with the substrate solution.

-

The final reaction volume should be standardized (e.g., 100 μL).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Termination: Stop the reaction by adding an excess of chloroform/methanol (2:1, v/v).

-

Lipid Extraction:

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Analysis by HPLC:

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the lipid film in a suitable solvent for HPLC injection.

-

Separate the NBD-C12-fatty acid product from the unhydrolyzed NBD-C12-phytoceramide substrate using a reverse-phase HPLC column.

-

Detect the fluorescent product using an appropriate excitation and emission wavelength for NBD.

-

Quantify the amount of product by comparing the peak area to a standard curve of NBD-C12-fatty acid.

-

In Vitro Neutral Ceramidase Activity Assay

This protocol is based on the characterization of neutral ceramidase from mouse liver.[2]

Materials:

-

Enzyme Source: Purified neutral ceramidase or membrane fractions from tissues/cells expressing the enzyme.

-

Substrate: C12-NBD-ceramide.

-

Assay Buffer: Buffer suitable for neutral pH, typically around pH 7.5.

-

Reaction Termination Solution: Chloroform/Methanol (1:1, v/v).

-

Instrumentation: HPLC system with a fluorescence detector or a TLC scanner.

Procedure:

-

Substrate Preparation: Prepare the C12-NBD-ceramide substrate solution in the appropriate assay buffer.

-

Enzyme Reaction:

-

Incubate the enzyme preparation with the C12-NBD-ceramide substrate at 37°C.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction and extract the lipids using chloroform/methanol (1:1, v/v).

-

Collect the organic phase.

-

-

Analysis:

-

The fluorescent NBD-fatty acid product can be quantified by HPLC as described for the alkaline ceramidase assay.

-

Product Separation by Thin-Layer Chromatography (TLC)

As an alternative to HPLC, the reaction products can be separated and visualized by TLC.

Materials:

-

TLC Plate: Silica gel plate.

-

Developing Solvent: A mixture of chloroform, methanol, and 25% ammonia (14:6:1, v/v/v).[3]

-

Visualization: UV transilluminator or a fluorescence imager.

Procedure:

-

Spotting: After lipid extraction, spot the concentrated organic phase onto a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the chloroform/methanol/ammonia solvent system. Allow the solvent front to migrate up the plate.

-

Visualization: After development, dry the plate and visualize the separated NBD-labeled substrate and product under UV light.

-

Quantification: The intensity of the fluorescent spots can be quantified using densitometry software.

Visualizations of Pathways and Workflows

Ceramide Metabolism Signaling Pathway

The following diagram illustrates the central role of ceramidase in the sphingolipid metabolic pathway.

Caption: Ceramide Metabolism and Signaling.

Experimental Workflow for Ceramidase Activity Assay

The following diagram outlines the key steps in performing a ceramidase activity assay using this compound.

Caption: Ceramidase Activity Assay Workflow.

References

- 1. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of a neutral ceramidase from mouse liver. A single protein catalyzes the reversible reaction in which ceramide is both hydrolyzed and synthesized - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Figure 2: [Illustration showing the separation of...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Researcher's Guide to Illuminating Lipid Pathways: A Technical Handbook on Fluorescent Lipid Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of fluorescent lipid analogs to unravel the complexities of lipid trafficking. Lipids, once viewed as simple structural components of cell membranes and energy storage depots, are now recognized as critical players in a vast array of cellular processes, including signal transduction, membrane dynamics, and pathogenesis. Understanding the spatiotemporal regulation of these molecules is paramount for advancing our knowledge of cell biology and for the development of novel therapeutics. Fluorescent lipid analogs have emerged as indispensable tools in this endeavor, allowing for the direct visualization and quantification of lipid transport and organization within living cells.

This guide details the properties of commonly used fluorescent lipid probes, provides step-by-step experimental protocols for their application, and presents key quantitative data in a clear, comparative format. Furthermore, it offers visual representations of key pathways and experimental workflows to facilitate a deeper understanding of the principles and techniques discussed.

Core Concepts: Probing the Dynamic World of Lipids

Lipid trafficking, the movement of lipids between different cellular membranes and organelles, is a fundamental process that ensures the proper distribution of lipids for various cellular functions. This intricate network of transport pathways is essential for maintaining membrane homeostasis, organelle identity, and signaling cascades. Disruptions in lipid trafficking are associated with numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

Fluorescent lipid analogs are synthetic lipids that have been chemically modified to include a fluorophore. These probes are designed to mimic the behavior of their natural counterparts, allowing researchers to track their movement and localization within cells using fluorescence microscopy. The ideal fluorescent lipid analog should exhibit minimal structural perturbation to the parent lipid, possess favorable photophysical properties (e.g., high quantum yield, photostability), and faithfully report on the trafficking pathways of the endogenous lipid.

A Palette of Probes: Common Fluorescent Lipid Analogs

The choice of a fluorescent lipid analog is critical and depends on the specific lipid and biological question being investigated. Below is a summary of some of the most widely used probes.

| Fluorophore | Attached Lipid | Common Applications | Advantages | Limitations |

| BODIPY (Boron-dipyrromethene) | Cholesterol, Ceramide, Fatty Acids, Phospholipids | Visualizing sterol trafficking, Golgi dynamics, lipid droplets, and membrane domains.[1][2][3] | Bright, photostable, and less environmentally sensitive than NBD.[3] BODIPY-cholesterol, in particular, has been shown to mimic the membrane partitioning and trafficking of cholesterol.[2] | The BODIPY moiety can be bulky and may alter the lipid's behavior in some contexts.[4] For instance, BODIPY-cholesterol's intracellular trafficking can differ from that of cholesterol in certain situations.[1] |

| NBD (Nitrobenzoxadiazole) | Ceramide, Phosphatidylethanolamine, Phosphatidylcholine | Staining the Golgi apparatus, studying sphingolipid transport and metabolism, assessing lipid flippase activity.[5][6][7][8] | Small size, environmentally sensitive fluorescence (fluorescence increases in nonpolar environments).[6][8] | Lower photostability and quantum yield compared to BODIPY.[3] Can be less hydrophobic than natural lipids, potentially affecting intracellular transport.[9] |

| Intrinsic Probes (e.g., DHE, CTL) | Sterols | Studying cholesterol distribution and dynamics with minimal perturbation.[10][11] | Closely resemble the structure of cholesterol.[10][11] | Low fluorescence signal, requiring specialized microscopy techniques (e.g., multiphoton).[10][12] |

Quantitative Properties of Fluorescent Probes

| Probe | Excitation Max (nm) | Emission Max (nm) | Reference |

| BODIPY-Cholesterol | ~480 | ~508 | [13] |

| NBD C6-Ceramide | ~466 | ~536 | [5][6] |

| Dehydroergosterol (DHE) | ~320 | ~370-400 | [11] |

| Cholestatrienol (CTL) | ~320 | ~370-400 | [11] |

Visualizing Lipid Dynamics: Key Experimental Techniques

Several powerful fluorescence microscopy techniques are employed to study lipid trafficking using fluorescent analogs.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion of fluorescently labeled lipids within a membrane.[14][15][16][17] A specific region of interest is photobleached with a high-intensity laser, and the rate of fluorescence recovery due to the movement of unbleached probes into the bleached area is monitored over time. This rate is then used to calculate the diffusion coefficient and the mobile fraction of the lipid.

Förster Resonance Energy Transfer (FRET)

FRET is a technique that can detect the proximity of two fluorophores on a nanometer scale.[18][19][20][21] It is used to study lipid-protein interactions, lipid clustering, and membrane fusion.[18][20] When a donor fluorophore is in close proximity to an acceptor fluorophore, energy can be transferred from the donor to the acceptor, leading to quenching of the donor's fluorescence and an increase in the acceptor's emission.

Single-Particle Tracking (SPT)

SPT allows for the tracking of individual fluorescently labeled lipid molecules over time.[22][23][24][25] This technique provides detailed information about the mode of motion (e.g., free diffusion, confined diffusion, directed motion) and can reveal transient interactions and the existence of membrane microdomains.

Pulse-Chase Analysis

Pulse-chase experiments are used to follow the fate of a cohort of molecules over time.[26][27][28] Cells are first incubated with a fluorescent lipid analog for a short period (the "pulse") to label a specific organelle or membrane. The cells are then washed and incubated in a medium without the fluorescent lipid (the "chase"), and the movement of the labeled lipids to other cellular compartments is monitored.[27]

Experimental Protocols

Protocol 1: Labeling of the Golgi Apparatus with NBD C6-Ceramide

This protocol describes the labeling of the Golgi apparatus in living cells using NBD C6-Ceramide.

Materials:

-

NBD C6-Ceramide complexed to BSA

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging dish or chambered coverglass

-

Fluorescence microscope with appropriate filter sets (Ex/Em: ~466/536 nm)

Procedure:

-

Cell Preparation: Plate cells on a live-cell imaging dish or chambered coverglass and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Preparation of Labeling Solution: Prepare a working solution of NBD C6-Ceramide/BSA complex in cell culture medium. The final concentration typically ranges from 1 to 5 µM.

-

Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the NBD C6-Ceramide labeling solution to the cells.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type.

-

Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS or culture medium to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. The Golgi apparatus should appear as a brightly stained perinuclear structure.[5][8]

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) for Lipid Diffusion

This protocol provides a general workflow for conducting a FRAP experiment to measure lipid diffusion in the plasma membrane.

Materials:

-

Cells labeled with a fluorescent lipid analog (e.g., BODIPY-labeled phospholipid)

-

Confocal laser scanning microscope with FRAP capabilities

-

Image analysis software

Procedure:

-

Cell Preparation and Labeling: Plate and label cells with the desired fluorescent lipid analog as described in relevant protocols. Ensure the labeling is uniform on the plasma membrane.

-

Microscope Setup:

-

Mount the live-cell imaging dish on the microscope stage.

-

Select a cell with a flat, well-adhered plasma membrane region for analysis.

-

Set the imaging parameters (laser power, detector gain) to obtain a good signal-to-noise ratio without causing significant photobleaching during pre-bleach imaging.

-

-

Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) before photobleaching to establish the initial fluorescence intensity.

-

Photobleaching: Use a high-intensity laser beam to photobleach a defined ROI on the plasma membrane. The bleach time should be short to minimize phototoxicity.

-

Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at a lower laser intensity to monitor the fluorescence recovery. The frequency and duration of image acquisition will depend on the expected diffusion rate of the lipid.

-

Data Analysis:

-

Measure the fluorescence intensity of the bleached ROI in each image of the time series.

-

Correct for photobleaching that occurs during post-bleach imaging by measuring the fluorescence intensity of a non-bleached region in the same cell.

-

Normalize the fluorescence recovery data.

-

Fit the normalized recovery curve to a mathematical model to determine the diffusion coefficient (D) and the mobile fraction (Mf).[15][29]

-

Visualizing the Flow: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in lipid trafficking and experimental design.

Caption: Simplified overview of major lipid trafficking pathways in a eukaryotic cell.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 3. Lipid -Cell staining -Cell Biology-BIO-PROTOCOL [bio-protocol.org]

- 4. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fishersci.ca [fishersci.ca]

- 7. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]

- 8. Golgi Apparatus | AAT Bioquest [aatbio.com]

- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential of BODIPY-cholesterol for analysis of cholesterol transport and diffusion in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. researchgate.net [researchgate.net]

- 15. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments | PLOS One [journals.plos.org]

- 16. Exploring Membrane Lipid and Protein Diffusion by FRAP - Publications of the IAS Fellows [repository.ias.ac.in]

- 17. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]

- 18. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Real-time imaging of structure and dynamics of transmembrane biomolecules by FRET-induced single-molecule fluorescence attenuation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. becker-hickl.com [becker-hickl.com]

- 22. annualreviews.org [annualreviews.org]

- 23. Tracking Single Molecules in Biomembranes: Is Seeing Always Believing? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 28. conductscience.com [conductscience.com]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide to C12 NBD Phytoceramide: Solubility, Solvent Compatibility, and Cellular Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 NBD Phytoceramide is a fluorescently labeled analog of phytoceramide, a subtype of ceramide characterized by a hydroxyl group at the 4-position of the sphingoid base. The molecule consists of a phytosphingosine backbone N-acylated with a 12-carbon fatty acid that is tagged with a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent probe is a valuable tool for investigating the metabolic pathways of sphingolipids, particularly the activity of ceramidases, enzymes that hydrolyze ceramides into sphingosine and a fatty acid. Its fluorescent properties allow for the visualization and tracking of its uptake, trafficking, and metabolism within living cells, providing insights into the complex roles of sphingolipids in cellular signaling, membrane structure, and disease pathogenesis.

Solubility and Solvent Compatibility

This compound is qualitatively described as being soluble in a mixture of chloroform and methanol (2:1, v/v) and in pure methanol. For researchers requiring more defined concentrations, the solubility data for the structurally similar C12 NBD Ceramide (d18:1/12:0) offers a useful reference. It is important to note that solubility can be influenced by factors such as temperature and the presence of other solutes. To enhance solubility, gentle warming to 37°C and brief sonication can be employed.

For long-term storage and to avoid degradation from repeated freeze-thaw cycles, it is recommended to prepare concentrated stock solutions in a suitable organic solvent and store them in aliquots at -20°C or -80°C, protected from light.

Below is a summary of the available solubility data:

| Solvent | This compound Solubility | C12 NBD Ceramide (Analogue) Solubility |

| Chloroform:Methanol (2:1) | Soluble | Not specified |

| Methanol | Soluble | Not specified |

| Dimethylformamide (DMF) | Not specified | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | Not specified | 20 mg/mL |

| Ethanol | Not specified | 20 mg/mL |

Experimental Protocols

Preparation of a this compound Stock Solution

A concentrated stock solution is the first step for most applications.

Materials:

-

This compound (solid)

-

Anhydrous organic solvent (e.g., Chloroform:Methanol 2:1, Methanol, or DMSO)

-

Glass vial

-

Argon or nitrogen gas (optional)

-

Vortex mixer

-

Sonicator (water bath)

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of the lipid.

-

Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 1 mM).

-

If using a chloroform-containing solvent, this step can be performed under an inert atmosphere (argon or nitrogen) to minimize oxidation.

-

Vortex the solution until the lipid is fully dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.

-

Store the stock solution in tightly sealed glass vials at -20°C, protected from light.

Preparation of this compound-BSA Complexes for Cellular Delivery

For many cell-based assays, delivering the lipophilic this compound complexed to bovine serum albumin (BSA) enhances its solubility in aqueous culture media and facilitates its uptake by cells.

Materials:

-

This compound stock solution (e.g., 1 mM in Chloroform:Methanol)

-

Fatty acid-free BSA

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Glass test tube

-

Nitrogen gas stream

-

Vacuum desiccator

-

Vortex mixer

Procedure:

-

In a glass test tube, dispense the desired amount of the this compound stock solution.

-

Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

-

Place the tube in a vacuum desiccator for at least 1 hour to remove any residual solvent.

-

Prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).

-

Add the BSA solution to the dried lipid film.

-

Vortex the mixture vigorously to facilitate the formation of the this compound-BSA complex.

-

The complex is now ready for dilution into cell culture medium for cellular labeling experiments.

Protocol for Visualization of this compound Metabolism in Live Cells

This protocol outlines the steps for labeling live cells with this compound and observing its intracellular trafficking and metabolism using fluorescence microscopy.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

This compound-BSA complex

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other imaging medium

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

-

Labeling:

-

Prepare the labeling medium by diluting the this compound-BSA complex in complete cell culture medium to the desired final concentration (typically 1-5 µM).

-

Remove the existing medium from the cells and wash once with pre-warmed PBS.

-

Add the labeling medium to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for a specified time (e.g., 30-60 minutes). The incubation time can be varied to study different stages of uptake and metabolism.

-

-

Washing:

-

Remove the labeling medium.

-

Wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound fluorescent lipid.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium (e.g., HBSS) to the cells.

-

Immediately visualize the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

-

Acquire images using the NBD filter set. Time-lapse imaging can be performed to track the dynamic movement of the fluorescent lipid.

-

Signaling Pathway Involvement

This compound serves as a substrate for ceramidases and thus can be used to study the sphingolipid metabolic pathway. Upon entering the cell, it can be metabolized by various enzymes, leading to the formation of other fluorescently labeled sphingolipids. The primary pathway of interest is its hydrolysis by ceramidases.

Caption: Sphingolipid metabolism showing the fate of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying cellular processes using this compound.

Caption: A typical workflow for a cell-based assay using this compound.

An In-depth Technical Guide to C12 NBD Phytoceramide: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental applications of C12 NBD Phytoceramide. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this fluorescent lipid analog in a laboratory setting.

Core Properties and Safety Data

This compound is a fluorescently tagged sphingolipid, a derivative of phytosphingosine with a 12-carbon NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorescent group attached. This fluorescent analog is a valuable tool for investigating the metabolic pathways and cellular localization of phytoceramides.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Chemical Formula | C₃₆H₆₃N₅O₇ | --INVALID-LINK-- |

| Molecular Weight | 677.9 g/mol | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform:Methanol (2:1) and Methanol | --INVALID-LINK-- |

| Excitation Wavelength (Ex) | ~465 nm | --INVALID-LINK-- |

| Emission Wavelength (Em) | ~535 nm | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Stability | ≥ 4 years (when stored as directed) | --INVALID-LINK-- |

Safety and Handling Protocols

Based on the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, standard laboratory safety precautions should always be observed when handling this or any chemical.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are recommended.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Body Protection: A laboratory coat is recommended to prevent skin contact.

Handling:

-

Avoid inhalation of dust. Handle in a well-ventilated area or with local exhaust ventilation.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container at -20°C.[2]

-

Protect from light, as fluorescent compounds can be light-sensitive.

Disposal:

-

Smaller quantities may be disposed of with household waste.[1] For larger quantities, disposal must be made according to official regulations.[1]

Experimental Protocols

This compound is a versatile tool for various cellular and biochemical assays. Below are detailed methodologies for its application in key experiments.

Cellular Staining and Fluorescence Microscopy

This protocol outlines the general steps for labeling live cells with this compound to visualize its subcellular localization.

Methodology:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

-

Preparation of this compound Stock Solution: Prepare a stock solution (e.g., 1 mM) in a suitable solvent such as methanol or a chloroform:methanol mixture.

-

Labeling Solution Preparation: Dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 1-5 µM). To aid in delivery, the fluorescent lipid can be complexed with bovine serum albumin (BSA).

-

Cell Labeling:

-

Wash the cells once with pre-warmed serum-free medium.

-

Incubate the cells with the labeling solution at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

-

-

Washing: Wash the cells two to three times with pre-warmed medium or a balanced salt solution (e.g., PBS) to remove excess probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (Ex/Em: ~465/535 nm).

In Vitro Ceramidase Activity Assay

This compound can be used as a substrate to measure the activity of ceramidases. This protocol is adapted from a general method for fluorescent ceramidase assays.[3]

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Substrate Addition: Add this compound to a final concentration of 20 µM.[3]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).[3]

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a chloroform:methanol (1:1) solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

-

-

Analysis:

-

Dry the extracted lipids under a stream of nitrogen.

-

Resuspend the lipid film in a suitable mobile phase.

-

Separate the product (NBD-labeled fatty acid) from the substrate (this compound) using reverse-phase High-Performance Liquid Chromatography (HPLC).[3]

-

Quantify the fluorescent product using a fluorescence detector.

-

References

Methodological & Application

Application Notes and Protocols for Live Cell Labeling with C12 NBD Phytoceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 NBD Phytoceramide is a fluorescently labeled analog of phytoceramide, a key component of sphingolipids. This molecule consists of a 12-carbon acyl chain attached to a phytosphingosine base, with the nitrobenzoxadiazole (NBD) fluorophore conjugated to the acyl chain. The NBD moiety allows for the visualization of the phytoceramide analog within living cells using fluorescence microscopy. This powerful tool enables researchers to study the dynamics of lipid trafficking, metabolism, and localization in real-time. Understanding these processes is crucial for research in various fields, including cell biology, signal transduction, and the development of therapeutics targeting lipid-related diseases.

Principle

When introduced to live cells, this compound is taken up and incorporated into cellular membranes. Its distribution and subsequent trafficking can be monitored via fluorescence microscopy. The NBD fluorophore is environmentally sensitive, and its fluorescence can be influenced by the local lipid environment. Typically, NBD-labeled lipids initially stain the plasma membrane and are then transported to internal organelles, most notably the Golgi apparatus, which is a central hub for lipid metabolism and sorting.[1][2] By observing the movement and accumulation of this compound, researchers can gain insights into the pathways of ceramide transport and metabolism.

Experimental Protocols

I. Preparation of Reagents

-

This compound Stock Solution (1 mM):

-

This compound is typically supplied as a solid.[3] To prepare a stock solution, dissolve the solid in a suitable organic solvent such as chloroform, methanol, or a 2:1 chloroform:methanol mixture.[3]

-

For example, to prepare a 1 mM stock solution from 100 µg of this compound (Molecular Weight: ~678 g/mol ), dissolve it in 147.5 µL of the chosen solvent.

-

Store the stock solution at -20°C, protected from light.

-

-

Live Cell Imaging Buffer:

-

A variety of buffers can be used for live-cell imaging, such as Hanks' Balanced Salt Solution (HBSS) or a specialized live-cell imaging buffer. These buffers are designed to maintain cell viability and optimal pH during imaging.[4][5]

-

The buffer should be pre-warmed to the desired experimental temperature (typically 37°C) before use.

-

II. Cell Preparation

-

Seed cells on a glass-bottom dish or coverslip suitable for fluorescence microscopy.

-

Culture the cells in their appropriate growth medium until they reach the desired confluency (typically 50-80%).

-

Ensure the cells are healthy and adherent before proceeding with the labeling protocol.

III. Labeling of Live Cells

-

Preparation of Labeling Solution:

-

On the day of the experiment, thaw the this compound stock solution.

-

Dilute the stock solution in pre-warmed, serum-free cell culture medium or live-cell imaging buffer to the desired final concentration. A typical starting concentration is 5 µM. The optimal concentration may need to be determined empirically for each cell type and experimental condition.

-

Vortex the solution gently to ensure it is well-mixed.

-

-

Cell Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed live-cell imaging buffer.

-

Add the labeling solution to the cells, ensuring the entire surface of the cells is covered.

-

Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time can be adjusted based on the cell type and the specific process being investigated.

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound this compound.

-

IV. Imaging

-

Add fresh, pre-warmed live-cell imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for the NBD fluorophore.

-

Excitation Wavelength: ~460-488 nm

-

Emission Wavelength: ~520-550 nm

-

-

To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[6][7][8][9]

Data Presentation

Table 1: Summary of Experimental Parameters for this compound Labeling

| Parameter | Recommended Range | Notes |

| Stock Solution Solvent | Chloroform, Methanol, Chloroform:Methanol (2:1)[3] | Ensure the final concentration of the organic solvent in the labeling solution is minimal to avoid cytotoxicity. |

| Stock Solution Concentration | 1 mM | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |

| Final Labeling Concentration | 2 - 10 µM | The optimal concentration should be determined empirically for each cell type. Higher concentrations may lead to cytotoxicity. |

| Incubation Time | 15 - 60 minutes | Longer incubation times may be necessary for observing downstream metabolic products. |

| Incubation Temperature | 37°C | Lower temperatures (e.g., 4°C) can be used to study initial plasma membrane binding and inhibit active transport. |

| Excitation Wavelength | 460 - 488 nm | |

| Emission Wavelength | 520 - 550 nm |

Visualizations

References

- 1. NBD C6-Ceramide - Biotium [biotium.com]

- 2. invivochem.net [invivochem.net]

- 3. caymanchem.com [caymanchem.com]

- 4. mpbio.com [mpbio.com]